molecular formula C40H62O14 B1243508 Withanoside V CAS No. 256520-90-8

Withanoside V

Cat. No. B1243508
CAS RN: 256520-90-8
M. Wt: 766.9 g/mol
InChI Key: ZBLWKSUMHLVXAM-KFJRISAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Withanoside V and related compounds involves complex biochemical pathways in Withania somnifera. Matsuda et al. (2001) isolated withanosides I through VII from the roots of Withania somnifera, elucidating the structures based on chemical and physicochemical evidence (Matsuda, Murakami, Kishi, & Yoshikawa, 2001).

Molecular Structure Analysis

The molecular structure of this compound has been characterized through various spectroscopic techniques. The study by Matsuda et al. (2001) detailed the structure determination of withanosides, including this compound, utilizing NMR and other spectroscopic methods to identify their complex glycoside frameworks (Matsuda et al., 2001).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, primarily enzymatic transformations within the plant or during metabolic processes in organisms. One key study by Kuboyama, Tohda, and Komatsu (2006) found that withanoside IV, a closely related compound, and its active metabolite, sominone, can attenuate Aβ(25–35)-induced neurodegeneration, suggesting potential neuroprotective properties. This indicates that withanosides may undergo biotransformation to exert therapeutic effects (Kuboyama, Tohda, & Komatsu, 2006).

Physical Properties Analysis

The physical properties of this compound, such as solubility and stability, are essential for its bioavailability and therapeutic efficacy. However, detailed studies on the physical properties specific to this compound are scarce and may be inferred from related withanolides and glycosides.

Chemical Properties Analysis

This compound exhibits various chemical properties, including interaction with biological targets and potential pharmacological effects. The compound's glycosidic structure enables selective binding to receptors or enzymes, influencing signaling pathways involved in stress responses, neuroprotection, and potentially other therapeutic areas. The pharmacokinetic study by Modi et al. (2022) on withanosides and withanolides from Withania somnifera provides insights into their absorption patterns, oral bioavailability, and brain barrier permeability, crucial for understanding the chemical properties and therapeutic potential of this compound (Modi et al., 2022).

Scientific Research Applications

Neuroprotective and Neuroregenerative Properties

Withanoside V, along with other withanolides from Withania somnifera, has shown promising results in neuroprotection and neuroregeneration. These compounds have been studied for their effects on neuronal networks, particularly in the context of neurodegenerative diseases like Alzheimer's. For instance, withanolide A, withanoside IV, and withanoside VI have demonstrated the ability to restore presynapses and postsynapses, as well as axons and dendrites, in cortical neurons after amyloid-beta-induced injury. Oral administration of these compounds improved memory impairment, neurite atrophy, and synaptic loss in the cerebral cortex and hippocampus in mice models of Alzheimer's disease (Tohda, 2008).

Potential in Treating Spinal Cord Injuries

This compound has also been implicated in studies focusing on spinal cord injury (SCI). Research indicates that oral treatment with withanoside IV (closely related to this compound) can improve locomotor functions in mice with SCI. It was observed that this treatment led to an increase in axonal density and peripheral nervous system myelin level, which are critical for functional recovery post-SCI (Tohda, 2008).

Potential as a SARS-CoV-2 Main Protease Inhibitor

In the context of the COVID-19 pandemic, this compound has been identified as a potential inhibitor against the main protease of SARS-CoV-2, the virus responsible for COVID-19. Computational studies revealed strong binding affinity and hydrogen-bonding interactions of this compound with the protein active site, suggesting its potential as a therapeutic agent against COVID-19 (Tripathi et al., 2020).

Anticancer Potential

Withania somnifera, the plant source of this compound, has been extensively studied for its anticancer properties. Withanolides and withanosides, including this compound, have been reported to be effective against different types of cancer cell lines. These findings underscore the importance of this herb and its constituents in the field of anticancer research (Rai et al., 2016).

Mechanism of Action

Target of Action

Withanoside V, a bioactive constituent of Withania somnifera, has been shown to have a strong binding affinity for viral S-glycoprotein, which is responsible for the attachment to the human ACE2 receptor . This suggests that the primary targets of this compound are the S-glycoprotein of viruses and the ACE2 receptor in human cells .

Mode of Action

This compound interacts with its targets by binding to them. This binding can alter the structure and function of the targets, thereby affecting their activity. For instance, this compound might bind to the SARS-CoV-2 S protein and alter the S protein, thereby hindering its access into the host cells . It can also impede the functional activities of SARS-CoV-2 main protease (Mpro) .

Biochemical Pathways

It is known that this compound can control cytokine secretions during infection and could alleviate the cytokine storm in the lungs This suggests that this compound may affect the immune response and inflammatory pathways

Pharmacokinetics

In silico ADME/T analysis has been used to determine the physiochemical properties of this compound . These studies suggest that this compound follows Lipinski’s rules of five, indicating good oral bioavailability. It has significant absorption from the gastrointestinal tract and the ability to cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, it has been found to control cytokine secretions during infection, which could alleviate the cytokine storm in the lungs . This suggests that this compound may have anti-inflammatory effects. Additionally, this compound has been found to hinder the access of SARS-CoV-2 into host cells , suggesting antiviral effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, UV radiation has been found to affect the action of this compound . Moreover, many factors such as growth rate, geographical, and environmental conditions are known to modulate the content of withanolides, including this compound

Safety and Hazards

Withanoside V is not classified as a hazardous substance or mixture . In case of exposure, it is recommended to flush eyes with water, wash skin with soap and water, and rinse mouth with water .

Future Directions

Withanoside V has shown potential therapeutic effects in various pre-clinical studies . It may serve as a potential inhibitor against SARS-CoV-2 . More clinical trials should be conducted to prove the efficacy and other potential therapeutic effects in human settings .

Biochemical Analysis

Biochemical Properties

Withanoside V plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with human serum albumin, altering its secondary structure and increasing its helical content . This interaction suggests that this compound can influence the transport and distribution of other molecules in the bloodstream. Additionally, this compound has been predicted to inhibit the main protease (Mpro) of SARS-CoV-2, indicating its potential as an antiviral agent .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been found to enhance the production of white blood cells, thereby boosting the immune system . In human skin epidermal cells, this compound supports rapid wound healing by augmenting the expression of genes such as TGF-β1 and EGF . Furthermore, it has been shown to impede the functional activities of SARS-CoV-2 main protease, thereby hindering the virus’s ability to replicate .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It binds to human serum albumin, leading to changes in the protein’s secondary structure . This binding interaction enhances the stability of the protein-ligand complex. Additionally, this compound inhibits the main protease (Mpro) of SARS-CoV-2 by binding to its active site, thereby preventing the virus from replicating . These interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied using liquid chromatography. It was found that this compound remains stable for up to 24 hours at room temperature after extraction . Long-term studies have shown that this compound can maintain its bioactivity over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving Sprague Dawley rats, this compound was administered at doses of 100, 300, and 1000 mg/kg/day for 28 consecutive days The results showed that this compound was safe up to a dose level of 1000 mg/kg/day, with no toxicologically relevant findings

Metabolic Pathways

This compound is involved in several metabolic pathways. It is biosynthesized via the mevalonate pathway and the non-mevalonate pathway . The compound interacts with intermediate precursors such as cholesterol, mevalonic acid, and squalene. These interactions play a crucial role in the biosynthesis of withanolides, highlighting the importance of this compound in metabolic processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown to bind with human serum albumin, facilitating its transport in the bloodstream . Additionally, this compound exhibits significant absorption from the gastrointestinal tract and can cross the blood-brain barrier . These properties enhance its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Studies have shown that this compound can localize to the cell membrane and cytoplasm, where it exerts its effects on cellular processes . This localization is essential for its role in modulating cell signaling pathways and gene expression.

properties

IUPAC Name

(2R)-2-[(1S)-1-[(1S,3R,8S,9S,10R,13S,14S,17R)-1-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H62O14/c1-17-12-26(52-36(49)18(17)2)19(3)23-8-9-24-22-7-6-20-13-21(14-29(42)40(20,5)25(22)10-11-39(23,24)4)51-38-35(48)33(46)31(44)28(54-38)16-50-37-34(47)32(45)30(43)27(15-41)53-37/h6,19,21-35,37-38,41-48H,7-16H2,1-5H3/t19-,21+,22-,23+,24-,25-,26+,27+,28+,29-,30+,31+,32-,33-,34+,35+,37+,38+,39+,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLWKSUMHLVXAM-KFJRISAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@H](C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H62O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443612
Record name Withanoside V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

256520-90-8
Record name Withanoside V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256520908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Withanoside V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WITHANOSIDE V
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKV8XP7MQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.